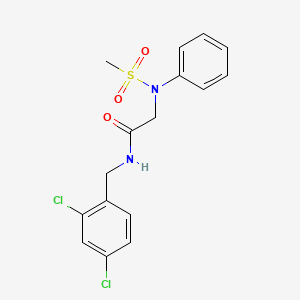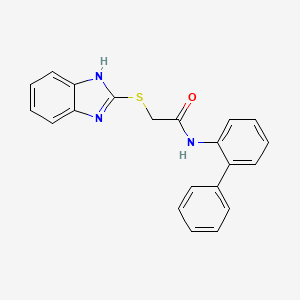
N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
描述
N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMG is a white crystalline powder that is soluble in water and organic solvents.
作用机制
DCMG exerts its pharmacological effects by inhibiting the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase. The inhibition of these enzymes leads to an increase in the levels of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. DCMG also has anti-inflammatory and antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DCMG has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of the immune system. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of DCMG is its high purity and stability, which make it a reliable tool for studying protein-ligand interactions and enzyme kinetics. However, one of the limitations of DCMG is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of DCMG. One area of research is the development of DCMG analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of the potential therapeutic applications of DCMG in the treatment of various diseases, including cancer and neurological disorders. Additionally, the use of DCMG as a tool for studying protein-ligand interactions and enzyme kinetics will continue to be an important area of research in biochemistry and medicinal chemistry.
科学研究应用
DCMG has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, DCMG has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, DCMG has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In neuroscience, DCMG has been studied for its potential use in the treatment of neurological disorders, such as epilepsy and depression.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-24(22,23)20(14-5-3-2-4-6-14)11-16(21)19-10-12-7-8-13(17)9-15(12)18/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGLGHHQOGJKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone](/img/structure/B3479872.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B3479880.png)
![1-(2,4-dimethoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3479891.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3479896.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B3479899.png)

![4-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B3479908.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B3479924.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3479943.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3479955.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3479958.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3479966.png)

